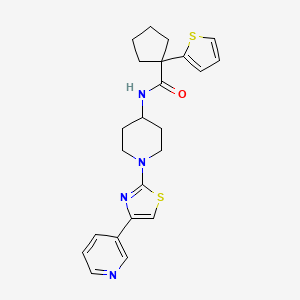
N-(1-(4-(pyridin-3-yl)thiazol-2-yl)piperidin-4-yl)-1-(thiophen-2-yl)cyclopentanecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(1-(4-(pyridin-3-yl)thiazol-2-yl)piperidin-4-yl)-1-(thiophen-2-yl)cyclopentanecarboxamide is a useful research compound. Its molecular formula is C23H26N4OS2 and its molecular weight is 438.61. The purity is usually 95%.
BenchChem offers high-quality N-(1-(4-(pyridin-3-yl)thiazol-2-yl)piperidin-4-yl)-1-(thiophen-2-yl)cyclopentanecarboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(1-(4-(pyridin-3-yl)thiazol-2-yl)piperidin-4-yl)-1-(thiophen-2-yl)cyclopentanecarboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antitubercular and Cytotoxic Activities
A series of thiazole-aminopiperidine hybrids were synthesized and evaluated for their antitubercular activity against Mycobacterium tuberculosis. One compound demonstrated promising activity with an IC50 value of 24.0 ± 2.1 μM against Mycobacterium smegmatis GyrB ATPase, and significant inhibition of Mycobacterium tuberculosis DNA gyrase. Additionally, it exhibited minimal cytotoxicity, suggesting potential as a therapeutic agent for tuberculosis without significant side effects V. U. Jeankumar et al., 2013.
Insecticidal Agents
Sulfonamide-bearing thiazole derivatives were synthesized and assessed for their insecticidal efficacy against the cotton leafworm, Spodoptera littoralis. Certain compounds within this series exhibited potent toxic effects, with LC50 values ranging significantly, indicating their potential as effective insecticidal agents. These findings underscore the versatility of N-(1-(4-(pyridin-3-yl)thiazol-2-yl)piperidin-4-yl)-1-(thiophen-2-yl)cyclopentanecarboxamide derivatives in developing new agrochemicals Nanees N. Soliman et al., 2020.
Anticancer Activity
Research into piperazine-2,6-dione and 4-(1H-indole-2-carbonyl)piperazine-2,6-dione derivatives, including those related to the core structure of N-(1-(4-(pyridin-3-yl)thiazol-2-yl)piperidin-4-yl)-1-(thiophen-2-yl)cyclopentanecarboxamide, has shown promising anticancer activity against various cancer cell lines such as breast, lung, colon, ovary, and liver cancer. These studies highlight the potential of such compounds in cancer therapy, offering pathways for developing novel anticancer drugs Sandeep Kumar et al., 2013.
Anti-Angiogenic and DNA Cleavage Activities
Novel derivatives showcasing anti-angiogenic and DNA cleavage properties have been synthesized and evaluated, signifying their potential as anticancer agents by inhibiting the formation of blood vessels and interacting with DNA. These attributes are critical for the development of new therapeutic strategies targeting cancer's molecular mechanisms Vinaya Kambappa et al., 2017.
properties
IUPAC Name |
N-[1-(4-pyridin-3-yl-1,3-thiazol-2-yl)piperidin-4-yl]-1-thiophen-2-ylcyclopentane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N4OS2/c28-21(23(9-1-2-10-23)20-6-4-14-29-20)25-18-7-12-27(13-8-18)22-26-19(16-30-22)17-5-3-11-24-15-17/h3-6,11,14-16,18H,1-2,7-10,12-13H2,(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMJLEKAIXVLMNZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C2=CC=CS2)C(=O)NC3CCN(CC3)C4=NC(=CS4)C5=CN=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N4OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-(4-(pyridin-3-yl)thiazol-2-yl)piperidin-4-yl)-1-(thiophen-2-yl)cyclopentanecarboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

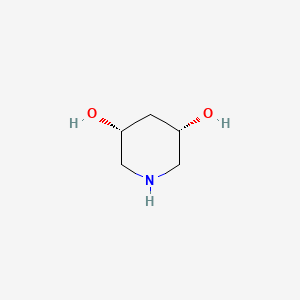
![N-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2772904.png)
![Ethyl (2E)-2-{[(dimethylcarbamoyl)amino]imino}acetate](/img/structure/B2772905.png)
![3-methoxy-N,2-dimethyl-N-(1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-2H-indazole-6-carboxamide](/img/structure/B2772907.png)
![2,2,2-Trifluoro-1-[1-(4-fluorophenyl)-2-methyl-5-(4-methylsulfonylphenyl)pyrrol-3-yl]ethanone](/img/structure/B2772908.png)
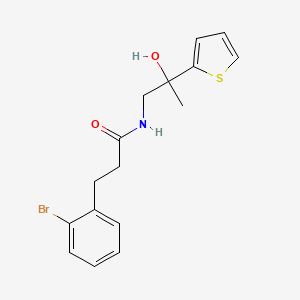
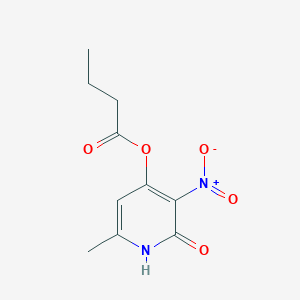
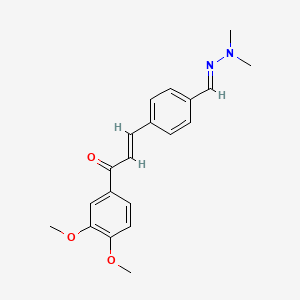
![N-[2,5,6-trimethyl-1-(3-methylbenzyl)-1H-1,3-benzimidazol-4-yl]methanesulfonamide](/img/structure/B2772915.png)
![(E)-N-[1-(5-Chlorothiophen-2-yl)propan-2-yl]-4-(dimethylamino)but-2-enamide](/img/structure/B2772916.png)
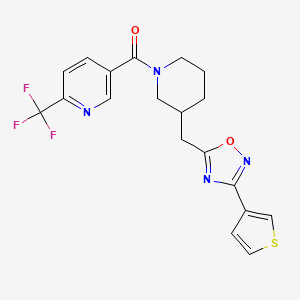

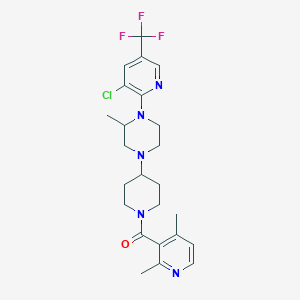
![N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-3-methylsulfanylbenzamide](/img/structure/B2772923.png)